Cas no 31456-25-4 (1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4-hydroxy-)

1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4-hydroxy- structure
31456-25-4 structure
Productnaam:1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4-hydroxy-
CAS-nummer:31456-25-4
MF:C20H16N2O4
MW:348.352045059204
CID:307543
PubChem ID:2538

1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4-hydroxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4-hydroxy-
    • 4-ETHYL-4-HYDROXY-3,4,12,14-TETRAHYDRO-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14-DIONE
    • (+/-)-camptothecin
    • (.+-.)-Camptothecin
    • (+-)-camptothecin
    • 4-ethyl-4-hydroxy-1,12-dihydro-4H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-dione
    • AC1L1DWK
    • AC1Q6AQG
    • camptothecin
    • Camptothecine, (+-)-
    • dl-camptothecin
    • Maybridge1_007381
    • S1288_Selleck
    • ST056297
    • Q27163449
    • ()Campathecin
    • 31456-25-4
    • BCP9000476
    • 4-ETHYL-4-HYDROXY-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'4'
    • BRD-A30437061-001-04-3
    • 4-Ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, AldrichCPR
    • NSC302991
    • FT-0618395
    • (+)-Camptothecin
    • HMS562H11
    • CHEBI:91620
    • LSM-1442
    • (20R)-4-Ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • NSC-302991
    • HMS3267I18
    • Camptothecin, Camptotheca acuminata - CAS 2114454
    • 4-ETHYL-4-HYDROXY-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14-DIONE
    • 4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]-indolizino[1,2-b]quinolin-3,14(4H,12H)-dione
    • FT-0664215
    • AKOS015895425
    • SMP2_000016
    • FT-0623436
    • (+/-)-Camptothecine;20(RS)-Camptothecin;dl-Camptothecin
    • CAMPTOTHECIN (+)-
    • 4-ethyl-4-hydroxy-3,4,12,14-tetrahydro-1H-pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-3,14-dione
    • VSJKWCGYPAHWDS-UHFFFAOYSA-N
    • (+/-)Campathecin
    • BRD-A30437061-001-01-9
    • 1H-Pyrano[3',7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-, 4-ethyl-4-hydroxy-, (+-)-
    • CHEMBL276820
    • Neuro_000041
    • 19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
    • DTXSID30274373
    • ()-Camptothecine;20(RS)-Camptothecin;dl-Camptothecin
    • SCHEMBL2298909
    • (S)-4-Ethyl-4-hydroxy-1H-pyrano-[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • 4-Ethyl-4-hydroxy-1H-pyrano-[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • (20RS)-4-Ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • NCI60_002559
    • 4-ETHYL-4-HYDROXY-1,12-DIHYDRO-4H-2-OXA-6,12A-DIAZA-DIBENZO[B,H]FLUORENE-3,13-DIONE
    • Oprea1_815005
    • TNP00113
    • BDBM50045363
    • Inchi: InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3
    • InChI-sleutel: VSJKWCGYPAHWDS-UHFFFAOYSA-N
    • LACHT: CCC1(C(=O)OCC2C(N3CC4=CC5=CC=CC=C5N=C4C3=CC1=2)=O)O

Berekende eigenschappen

  • Exacte massa: 348.11108
  • Monoisotopische massa: 348.111007
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 1
  • Complexiteit: 742
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 79.7
  • XLogP3: 1

Experimentele eigenschappen

  • Dichtheid: 1.51
  • Smeltpunt: 257℃
  • Kookpunt: 757°Cat760mmHg
  • Vlampunt: 411.6°C
  • Brekindex: 1.746
  • PSA: 79.73
  • LogboekP: 2.07960

1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4-hydroxy- Beveiligingsinformatie

  • Identificatie van gevaarlijk materiaal: T
  • Risicozinnen:R25
  • Veiligheidstermijn:S45

1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4-hydroxy- Gerelateerde literatuur

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